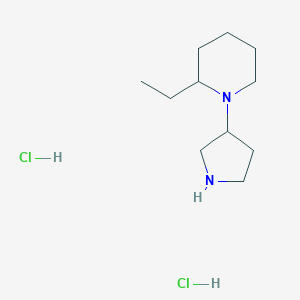

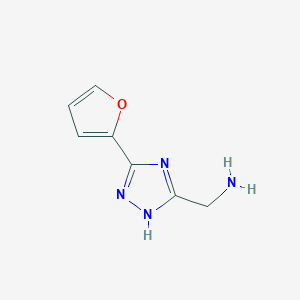

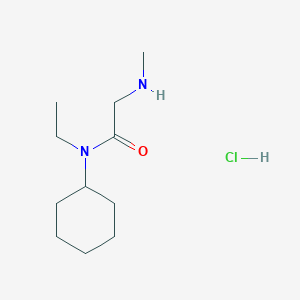

(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine

Vue d'ensemble

Description

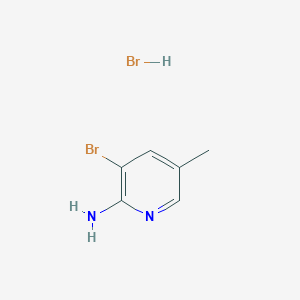

The compound (3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine is a complex organic molecule. It contains a furyl group (a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom), a 1,2,4-triazole group (a five-membered ring containing three nitrogen atoms and two carbon atoms), and a methylamine group (a nitrogen atom bonded to three hydrogen atoms and one carbon atom) .

Applications De Recherche Scientifique

Antibacterial Activity

The compound [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine has shown promise in the realm of antibacterial research. Furan derivatives are known to possess a wide range of biological and pharmacological properties, including antibacterial activity . They have been utilized in the development of new drugs to combat microbial resistance, which is a growing global issue due to the ineffectiveness of currently available antimicrobial medicines .

Antifungal Applications

Furan-containing compounds have demonstrated effectiveness against yeast-like fungi such as Candida albicans. This is particularly significant as Candida species can cause infections in immunocompromised individuals. The ability of furan derivatives to inhibit the growth of these fungi at relatively low concentrations makes them valuable in the development of antifungal therapies .

Anticancer Potential

The cytotoxic effects of furan derivatives on cancer cells have been a subject of interest. For instance, certain chalcones containing furan scaffolds have been tested and shown different levels of cytotoxicity toward lung carcinoma cells. This suggests potential applications in cancer treatment, where furan derivatives could be used to develop new chemotherapeutic agents .

Pharmaceutical Synthesis

Furan derivatives are integral in the synthesis of various pharmaceuticals. Their reactivity and structural versatility allow for the creation of a multitude of compounds with potential therapeutic benefits. The compound could serve as a building block in the synthesis of drugs with diverse pharmacological activities .

Resin and Lacquer Production

Beyond their medical applications, furan derivatives are also used in industrial processes. They play a role in the production of resins and lacquers, which are essential in various manufacturing sectors. The compound’s chemical properties could be exploited to improve the quality and performance of these materials .

Agrochemical Development

The agricultural industry can benefit from the chemical properties of furan derivatives. They are used in the development of agrochemicals, which include pesticides and herbicides. These compounds can enhance crop protection and yield, contributing to food security and agricultural sustainability .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit high coumarin 7-hydroxylase activity . This suggests that [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to act in the hydroxylation of certain anti-cancer drugs , suggesting that [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine might have a role in similar biochemical pathways.

Pharmacokinetics

Similar compounds have been found to exhibit high coumarin 7-hydroxylase activity , which might influence the ADME properties of [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine.

Result of Action

Similar compounds have been found to be competent in the metabolic activation of certain substances , suggesting that [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine might have similar effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, ph levels, temperature, and more .

Propriétés

IUPAC Name |

[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOATXZVHTLNFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-furyl)-1H-1,2,4-triazol-5-yl)methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

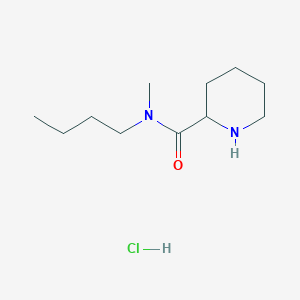

![(2-Ethyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1439897.png)

![2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439898.png)

![2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439899.png)

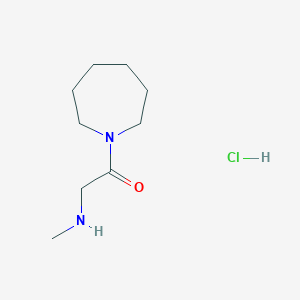

![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride](/img/structure/B1439902.png)

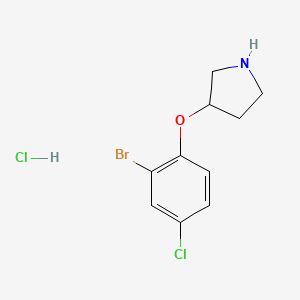

![3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439913.png)

![Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439915.png)